4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
Description
Significance of 1,3,4-Oxadiazole (B1194373) Core Structures in Organic Synthesis
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. ijper.org Its importance stems from several key characteristics. The 1,3,4-oxadiazole nucleus is considered a bioisostere of amide and ester groups, meaning it can often replace these functionalities in a molecule without a significant loss of biological activity, while potentially improving metabolic stability and pharmacokinetic properties. rroij.com This has led to the incorporation of the 1,3,4-oxadiazole moiety into a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com
From a synthetic standpoint, the 1,3,4-oxadiazole ring is relatively stable and can be synthesized through various established methods, often involving the cyclization of acylhydrazones or the reaction of acid hydrazides with various reagents. nih.gov This accessibility further enhances its utility in the development of new chemical entities.
Relevance of Benzaldehyde (B42025) Moiety in Organic Chemistry
Benzaldehyde is the simplest aromatic aldehyde and a fundamental building block in organic synthesis. Its aldehyde functional group is highly reactive and participates in a wide range of chemical transformations. These include nucleophilic addition reactions, condensations (such as the aldol (B89426) and Knoevenagel condensations), and oxidations to form benzoic acid. This reactivity allows for the elaboration of the benzaldehyde moiety into a vast number of more complex structures.
Furthermore, the benzene (B151609) ring of benzaldehyde can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties and reactivity of the molecule. The versatility of the benzaldehyde group makes it an invaluable synthon for the construction of a diverse array of organic compounds.
Contextualization of the Compound as a Research Scaffold
The compound 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde effectively combines the advantageous properties of both the 1,3,4-oxadiazole core and the benzaldehyde moiety. The 1,3,4-oxadiazole ring provides a stable, planar, and electron-deficient heterocyclic system that can engage in various intermolecular interactions. The benzaldehyde group, on the other hand, offers a reactive handle for further chemical modifications.
This dual functionality makes this compound an ideal research scaffold. The aldehyde group can be readily transformed into other functional groups or used to link the molecule to other chemical entities, while the oxadiazole-phenyl core can be further functionalized. This allows for the systematic exploration of the chemical space around this central scaffold to develop new compounds with tailored properties.
Overview of Research Directions for this compound and its Analogs
Research involving this compound and its analogs is primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. The aldehyde functionality serves as a key starting point for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, and chalcones. impactfactor.org These derivatives can then be screened for a wide range of biological activities.
Given the known biological profiles of 1,3,4-oxadiazole derivatives, research on analogs of this compound is often directed towards the discovery of new agents with potential therapeutic applications. Areas of investigation for these analogs include:
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties. mdpi.comnih.gov
Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in several compounds with reported anticancer activity.
Anti-inflammatory Activity: Analogs are also being explored for their potential as anti-inflammatory agents. nih.gov
Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing 1,3,4-oxadiazoles have been investigated as inhibitors of carbonic anhydrase. nih.gov
The general synthetic approach to these analogs often involves the initial synthesis of the core this compound structure, followed by derivatization of the aldehyde group. nih.gov
Chemical and Physical Data
Below are tables summarizing key data for this compound and a representative analog.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 545424-46-2 |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
| Purity | 98% |
Data sourced from commercial suppliers.
Table 2: Spectroscopic Data for a Representative Analog: 4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde
| Spectroscopic Data | Values |
| IUPAC Name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
| InChI Code | 1S/C13H14N2O2/c1-2-3-4-12-14-15-13(17-12)11-7-5-10(9-16)6-8-11/h5-9H,2-4H2,1H3 |
| InChI Key | VKYAZDXRAUCPES-UHFFFAOYSA-N |
This data is for a structurally related compound and is provided for illustrative purposes. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDAKKBCZMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 4 1,3,4 Oxadiazol 2 Yl Benzaldehyde and Analogs
Reactivity of the Aldehyde Functionality
The aldehyde group in 4-(1,3,4-oxadiazol-2-yl)benzaldehyde is a key site for a variety of chemical reactions, typical of aromatic aldehydes. However, the reactivity is modulated by the electronic properties of the 1,3,4-oxadiazole (B1194373) substituent. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by either protonation to yield an alcohol or by elimination of water to form a new double bond.
Classic examples of nucleophilic addition reactions that can be applied to this compound include the Wittig reaction and the Knoevenagel condensation .
The Wittig reaction allows for the formation of an alkene from an aldehyde by reacting it with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for creating carbon-carbon double bonds. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. stackexchange.com
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. tue.nlresearchgate.net This reaction is widely used for the synthesis of α,β-unsaturated compounds. The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to proceed under standard Knoevenagel conditions to afford the corresponding dicyanovinyl or cyanocinnamic ester derivatives.
Table 1: Examples of Nucleophilic Addition Reactions Applicable to this compound
| Reaction | Reagent | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Alkene |
| Knoevenagel Condensation | Active methylene compound (e.g., CH2(CN)2) | α,β-Unsaturated compound |
The reaction of the aldehyde group with primary amines leads to the formation of an imine, also known as a Schiff base. researchgate.netmdpi.com This condensation reaction is a fundamental transformation in organic chemistry and serves as a gateway to the synthesis of a wide variety of heterocyclic compounds. bohrium.com The formation of the imine linkage (-C=N-) is a key step in the synthesis of many biologically active molecules. impactfactor.org
Schiff bases derived from this compound can be valuable intermediates for the construction of more complex heterocyclic systems through subsequent cyclization reactions. For instance, the reaction of 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde with various substituted aromatic amines has been shown to produce the corresponding Schiff bases in good yields. researchgate.net These imines can then potentially undergo intramolecular cyclization or react with other reagents to form new rings.
Reactivity of the 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609). The presence of two electronegative nitrogen atoms and an oxygen atom makes the ring electron-deficient.
Electrophilic substitution directly on the carbon atoms of the 1,3,4-oxadiazole ring is generally difficult due to the low electron density at these positions. globalresearchonline.net The electron-withdrawing nature of the pyridine-type nitrogen atoms deactivates the ring towards electrophilic attack. However, electrophilic substitution can occur on the pendant phenyl ring of this compound. The 1,3,4-oxadiazole ring will act as a deactivating group and a meta-director for electrophilic aromatic substitution on the benzaldehyde (B42025) ring.
Conversely, if the phenyl ring attached to the oxadiazole contains electron-donating groups, electrophilic substitution on that ring is facilitated. Studies on 2-phenyl-1,3,4-oxadiazole (B1361358) derivatives have shown that the heterocyclic ring can remain intact under certain reaction conditions that modify the phenyl substituent. For example, the reduction of a nitro group on a phenyl ring attached to a 1,3,4-oxadiazole has been achieved without cleavage of the oxadiazole ring. mdpi.com
While the 1,3,4-oxadiazole ring is generally stable, it can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases. For example, hydrolysis of 2,5-disubstituted 1,3,4-oxadiazoles under acidic conditions can lead to the cleavage of the ring and the formation of the corresponding diacylhydrazine. This reactivity can be utilized in synthetic strategies where the oxadiazole ring serves as a protecting group for a hydrazide functionality. The stability of the ring is influenced by the nature of the substituents at the 2- and 5-positions.
Complexation Studies and Ligand Coordination Chemistry
The nitrogen atoms of the 1,3,4-oxadiazole ring, particularly the pyridine-type nitrogens, possess lone pairs of electrons and can act as coordination sites for metal ions. nih.govedu.krd Furthermore, the formation of Schiff bases from this compound introduces an additional imine nitrogen atom, creating multidentate ligands that can form stable complexes with various transition metals. researchgate.netresearchgate.net
The coordination chemistry of ligands containing the 4-(1,3,4-oxadiazol-2-yl)phenyl moiety is an active area of research. Schiff base ligands derived from the condensation of 1,3,4-oxadiazole-containing aldehydes with various amines have been used to synthesize a range of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net These complexes often exhibit interesting geometries and electronic properties. The oxadiazole ring, along with other donor atoms in the ligand, can dictate the coordination geometry around the metal center, leading to the formation of mononuclear or polynuclear complexes. researchgate.net The study of these metal complexes is driven by their potential applications in catalysis, materials science, and as biologically active agents. nih.govscience.gov
Table 2: Coordination Behavior of this compound Derivatives
| Ligand Type | Potential Coordination Sites | Metal Ions Studied |
|---|---|---|
| Schiff bases | Oxadiazole nitrogen, Imine nitrogen, other donor atoms from the amine part | Co(II), Ni(II), Cu(II), Zn(II) |
Interaction with Transition Metal Ions
The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.govmdpi.com These heteroatoms, particularly the pyridine-type nitrogen atoms, possess lone pairs of electrons, making them effective donor sites for coordination with electron-deficient transition metal ions. researchgate.net The interaction typically involves the formation of a coordinate covalent bond between the nitrogen atom of the oxadiazole ring and the metal center.
Research on various 1,3,4-oxadiazole analogs demonstrates their ability to form stable complexes with a wide range of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), and silver (Ag). researchgate.netmdpi.comresearchgate.netedu.krd The coordination with metal ions often enhances the intrinsic characteristics of the organic ligands. researchgate.netnih.gov For instance, in complexes involving 2,5-disubstituted-1,3,4-oxadiazole ligands, the metal ion coordinates to the nitrogen atom of the heterocyclic ring. researchgate.netekb.eg The specific nature of the interaction, including bond strength and coordination number, is influenced by several factors:
The nature of the metal ion: Different metal ions have varying Lewis acidity, preferred coordination numbers, and geometric preferences.
The substituent groups on the oxadiazole ring: The electronic properties of substituents on the phenyl ring can modulate the electron density on the oxadiazole nitrogen atoms, thereby affecting their donor ability.
Reaction conditions: Solvent, temperature, and the nature of the counter-anion can play a crucial role in the final structure of the metal complex. nih.govmdpi.com
The aldehyde group in this compound introduces an additional potential coordination site through its carbonyl oxygen atom, allowing for more complex interactions with metal ions.
Ligand Behavior and Coordination Modes (e.g., Didentate Coordination)
Derivatives of 1,3,4-oxadiazole can exhibit versatile coordination behavior, acting as monodentate, bidentate, or bridging ligands. nih.gov In the case of this compound and its analogs, the coordination mode is largely dictated by the available donor atoms.
Monodentate Coordination: The ligand can coordinate to a single metal center through one of the nitrogen atoms of the oxadiazole ring.
Bidentate Coordination: This is a common coordination mode for oxadiazole derivatives that possess a second donor site in a suitable position to form a stable chelate ring. ekb.eg For this compound, chelation could potentially occur involving one nitrogen atom of the oxadiazole ring and the oxygen atom of the aldehyde group. Studies on analogous structures, such as those with amino or thiol groups adjacent to the oxadiazole ring, have confirmed bidentate coordination through the oxadiazole nitrogen and the nitrogen or sulfur atom of the substituent group. researchgate.netekb.eg This results in the formation of stable five or six-membered chelate rings with the metal ion.
Bridging Ligand: In polynuclear complexes or coordination polymers, oxadiazole derivatives can act as bridging ligands, connecting two or more metal centers. nih.govnih.gov For example, ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) utilize the nitrogen atoms of both the pyridyl and oxadiazole rings to link multiple metal ions, forming extended one-, two-, or three-dimensional networks. nih.govedu.krdnih.gov
Spectroscopic techniques such as FT-IR are instrumental in determining the coordination mode. A shift in the stretching frequency of the C=N band of the oxadiazole ring or the C=O band of the aldehyde group upon complexation can provide evidence of their involvement in coordination. researchgate.net Furthermore, the appearance of new bands in the far-infrared region corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations further supports the proposed coordination. researchgate.netekb.eg
Geometric Considerations of Metal Complexes (e.g., Tetrahedral, Octahedral)
The coordination of this compound or its analogs with transition metal ions results in complexes with various geometries, primarily determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org The most commonly observed geometries for transition metal complexes involving oxadiazole-based ligands are tetrahedral, square planar, and octahedral. researchgate.netekb.eg
Tetrahedral Geometry: This geometry is common for metal ions with a coordination number of four, such as Zn(II), Cd(II), and some Co(II), Ni(II), and Cu(II) complexes. researchgate.netnih.gov For instance, certain Cu(II) and Ni(II) complexes with tridentate oxadiazole-based ligands have been reported to adopt a tetrahedral geometry. researchgate.net
Square Planar Geometry: Also associated with a coordination number of four, this geometry is frequently observed for d⁸ metal ions like Ni(II) and Pd(II), as well as some Cu(II) complexes. mdpi.comekb.egnih.gov Magnetic and spectral data are often used to distinguish between tetrahedral and square planar arrangements.
Octahedral Geometry: This is a prevalent geometry for metal ions with a coordination number of six, such as Cr(III), Fe(III), and Co(II). researchgate.netekb.eg In these complexes, the central metal ion is typically coordinated to two or three bidentate ligands or a combination of monodentate ligands and counter-ions to satisfy the coordination sphere. For example, a Co(III) complex with a bidentate oxadiazole ligand has been shown to have an octahedral geometry. researchgate.net A Cu(II) complex with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole also exhibited an octahedral geometry with four trans oxadiazole ligands and two axial water molecules. edu.krd
The final geometry of the complex is a result of a delicate balance between factors like ligand field stabilization energy (CFSE), steric hindrance between ligands, and the electronic configuration of the metal ion. libretexts.org
Research Findings on Metal Complexes of 1,3,4-Oxadiazole Analogs
The following table summarizes the coordination behavior and resulting geometries of metal complexes formed with various analogs of 1,3,4-oxadiazole, providing insight into the potential complex-forming ability of this compound.
| Ligand | Metal Ion(s) | Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|---|
| (E)-3-(2-(5-(2-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)hydrazineyl)-1,3,4-thiadiazol-2-yl) hydrazineylidene)indolin-2-one | Fe(III), Ni(II) | Bidentate (via oxadiazole-N and amino-N) | Octahedral (Fe), Square Planar (Ni) | ekb.eg |
| N-[(1E)-(2-bromo phenyl)methylene]-5-hydrazino-1,3,4-oxadiazol-2-amine | Co(III), Cu(II) | Bidentate (via oxadiazole-O and amino-N) | Octahedral (Co), Tetrahedral (Cu) | researchgate.net |
| ethanedial{5-[(2-bromobenzylidene)amino]-1,3,4-oxadiazol-2-yl}hydrazone | Ni(II), Cu(II) | Tridentate | Tetrahedral | researchgate.net |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Bridging | Octahedral | edu.krd |
| 2,5-bis(pyrazine)-1,3,4-oxadiazole | Ag(I), Cd(II), Co(II) | Bidentate (via pyrazine-N and oxadiazole-N) | Pseudo-tetrahedral (Ag), Octahedral (Cd, Co) | nih.gov |
| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | Bridging | Square-pyramid, Square-planar | mdpi.com |
Based on the available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of the chemical compound “this compound” cannot be generated.
Therefore, to adhere strictly to the provided outline and the explicit focus on the named compound, it is not possible to provide thorough, informative, and scientifically accurate content for each requested section and subsection. Information regarding Density Functional Theory (DFT) studies, semi-empirical methods like PM3, calculation of specific molecular properties, theoretical spectroscopic predictions, and conformational analysis for this compound is not sufficiently available in the public domain to construct the requested article.
Computational and Theoretical Investigations of 4 1,3,4 Oxadiazol 2 Yl Benzaldehyde
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For the 1,3,4-oxadiazole (B1194373) class of compounds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities. researchgate.netsbq.org.brmdpi.com
Correlation of Molecular Descriptors with In Vitro Biological Activities
QSAR models are built by correlating molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with experimentally determined biological activities. researchgate.net For derivatives of 1,3,4-oxadiazole, both 2D and 3D-QSAR studies have been employed. manipal.edunih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.gov These models delineate the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields on the molecule's activity. manipal.edu
The generated models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemists in designing more potent analogues. researchgate.net For instance, a QSAR model might reveal that increasing the steric bulk or placing an electron-withdrawing group at a specific position on the phenyl ring enhances biological activity. researchgate.net The statistical robustness of these models is validated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). manipal.edu
Below is a table of molecular descriptors commonly used in QSAR studies of 1,3,4-oxadiazole derivatives.
| Descriptor Category | Specific Descriptor Examples | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, such as charge distribution and reactivity. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size, shape, and branching of the molecule. |
| Thermodynamic | LogP, Solvation Energy | Quantifies properties like lipophilicity and the energy associated with dissolving in a solvent. |
| 3D Field-Based (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Represents the 3D interaction fields around the molecule, crucial for ligand-receptor binding. nih.gov |
Hierarchical Cluster Analysis for Data Homogeneity
To ensure the reliability and predictive power of a QSAR model, the dataset of compounds used for its development should be structurally homogeneous. Hierarchical Cluster Analysis (HCA) is a statistical method used to group similar objects into clusters. In the context of QSAR for 1,3,4-oxadiazole derivatives, HCA is applied to group molecules based on their structural similarity, often calculated from molecular fingerprints. nih.gov This process helps to identify and separate structurally diverse compounds into more uniform subsets. nih.gov By developing separate QSAR models for each structurally similar group, the statistical quality and predictive accuracy of the models can be significantly improved. This strategy also helps in identifying structural outliers that might otherwise skew the results of the analysis. nih.gov
Molecular Docking Studies on Enzyme/Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bibliotekanauki.pl This method is widely used to understand the potential mechanism of action for 1,3,4-oxadiazole derivatives by modeling their interaction with various biological targets. ekb.egmdpi.com
Prediction of Ligand-Target Binding Modes
Docking simulations for 1,3,4-oxadiazole derivatives have been performed on a wide array of enzyme targets to explore their potential as inhibitors. These targets include carbonic anhydrase II (implicated in glaucoma), epidermal growth factor receptor (EGFR, a target in cancer therapy), tubulin (an anticancer target), and various microbial enzymes like peptide deformylase. nih.govekb.egnih.govresearchgate.net
The simulations predict how the ligand fits into the active site or binding pocket of the target protein. researchgate.net These studies often reveal that the 1,3,4-oxadiazole core and its substituents occupy specific sub-pockets within the active site, adopting a conformation that maximizes favorable interactions. nih.gov For example, studies on carbonic anhydrase-II inhibitors showed that the oxadiazole ring and its substituents often position themselves at the entrance of the active site. nih.gov Such predictions are fundamental in rational drug design, providing a structural basis for a compound's activity.
Analysis of Interaction Points and Binding Affinities
Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. Key interactions for 1,3,4-oxadiazole derivatives often include:
Hydrogen Bonds: The nitrogen and oxygen atoms in the oxadiazole ring frequently act as hydrogen bond acceptors, forming crucial connections with residues like Gln92, Thr199, and Thr200 in the active site of carbonic anhydrase II. nih.gov
Hydrophobic Interactions: The phenyl rings in the structures often engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
The strength of these interactions is quantified by a docking score, typically expressed in kcal/mol, which estimates the binding affinity. ekb.eg A lower (more negative) docking score generally indicates a more favorable and stable binding interaction. These scores are used to rank different compounds and prioritize the most promising candidates for synthesis and experimental testing. ekb.egresearchgate.net
The following table summarizes representative findings from molecular docking studies on various 1,3,4-oxadiazole derivatives.
| Compound Class | Enzyme/Receptor Target | Example Docking Score (kcal/mol) | Key Interacting Residues |
| Oxadiazole/Benzimidazole (B57391) Hybrids | EGFR (PDB: 1M17) | -7.4 to -8.7 | Not specified |
| 3-Phenyl-β-Alanine Oxadiazole Hybrids | Carbonic Anhydrase II (CA-II) | -5.7 to -7.3 (for active compounds) | Thr199, Thr200, Gln92 |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives | CDK-2 (PDB: 2R3J) | -8.0 to -10.6 | LEU83, ILE10, ASP145 |
| 1,3,4-Oxadiazole Derivatives | Tubulin (PDB: 1SA0) | -7.5 to -9.7 | Not specified |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 1,3,4 Oxadiazol 2 Yl Benzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, while two-dimensional techniques reveal complex connectivity.
In the ¹H NMR spectra of this compound derivatives, protons resonate at characteristic chemical shifts (δ) that are influenced by their local electronic environment. The aldehyde proton (CHO) is typically observed as a singlet far downfield, generally in the range of δ 9.95–10.06 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org Protons on the benzene (B151609) ring appear in the aromatic region (δ 7.00–8.80 ppm). Specifically, the protons ortho to the aldehyde group and those ortho to the oxadiazole ring often exhibit distinct doublet signals due to spin-spin coupling with adjacent protons. The chemical shifts and coupling patterns of these aromatic protons are sensitive to the nature and position of any additional substituents on the phenyl ring. rsc.org
Interactive Table: ¹H NMR Spectroscopic Data for Selected 1,3,4-Oxadiazole (B1194373) Derivatives
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Other Protons δ (ppm) |
| 4-(3-acetyl-5-(4-nitro-1H-imidazol-1-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-2-methoxyphenyl 4-bromobenzenesulfonate (B403753) | DMSO-d₆ | --- | 8.66 (s, 1H), 8.22 (s, 1H), 8.21 (s, 1H), 7.88 (d, 2H), 7.76 (d, 2H), 7.55 (s, 1H), 7.46 (d, 1H), 7.28 (d, 1H) | 3.83 (s, 3H, OCH₃), 2.50 (s, 3H, COCH₃) |
| 4-(3-acetyl-5-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-2-methoxyphenyl 4-bromobenzenesulfonate | DMSO-d₆ | --- | 8.66 (s, 1H), 7.76 (d, 2H), 7.53 (s, 2H), 7.43 (d, 1H), 7.22 (d, 1H), 7.11 (d, 1H) | 3.87 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃) |
| A 1,3,4-oxadiazole derivative rsc.org | DMSO-d₆ | 9.98 (s, 1H) | 7.51 (d, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H) | 3.82 (s, 3H) |
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the aldehyde functional group (CHO) is highly deshielded and typically resonates in the δ 190–193 ppm region. rsc.orgrsc.org The carbon atoms of the 1,3,4-oxadiazole ring appear at characteristic downfield positions, generally between δ 151–165 ppm, reflecting their heterocyclic and aromatic nature. rsc.orgrdd.edu.iq Carbons within the central benzene ring are observed in the typical aromatic range of δ 112–142 ppm. The specific chemical shifts can be influenced by substituents on either the phenyl or the oxadiazole ring. rsc.org
Interactive Table: ¹³C NMR Spectroscopic Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | Aldehyde Carbon (C=O) δ (ppm) | Oxadiazole Carbons δ (ppm) | Aromatic Carbons δ (ppm) | Other Carbons δ (ppm) |
| A 1,3,4-oxadiazole derivative rsc.org | DMSO-d₆ | 193.0 | 159.8 | 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 |
| A 1,3,4-oxadiazole derivative rsc.org | DMSO-d₆ | 191.3 | 164.2 | 131.8, 129.7, 114.5 | 55.7 |
| 4-(3-acetyl-5-(4-nitro-1H-imidazol-1-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-2-methoxyphenyl 4-bromobenzenesulfonate | DMSO-d₆ | 161.23 (CO acetyl) | 151.90 (C=N) | 140.51, 139.86, 134.43, 134.17, 130.60, 130.16, 124.68, 122.24, 112.26 | 56.17 (OCH₃), 24.29 (CH₃) |
| 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline derivative rdd.edu.iq | --- | --- | 162-168 | 115-141 | --- |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and complete structural elucidation. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It is instrumental in mapping out the proton connectivity within the substituted benzene ring and any aliphatic side chains. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances based on their known proton assignments. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The most prominent and diagnostically important band is the strong absorption due to the C=O stretching of the aldehyde group, which typically appears in the range of 1668–1708 cm⁻¹. researchgate.net The presence of the 1,3,4-oxadiazole ring is confirmed by several characteristic vibrations: a C=N stretching band around 1599–1675 cm⁻¹, and C-O-C (ether-like) stretching vibrations in the 1037–1248 cm⁻¹ region. rdd.edu.iqresearchgate.net Aromatic C=C stretching vibrations are observed in the 1450–1605 cm⁻¹ range, while aromatic C-H stretching appears above 3000 cm⁻¹. rdd.edu.iq
Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (CHO) | C=O Stretch | 1668 - 1708 researchgate.net |
| Oxadiazole Ring | C=N Stretch | 1599 - 1675 researchgate.net |
| Oxadiazole Ring | C-O-C Stretch | 1037 - 1248 rdd.edu.iq |
| Aromatic Ring | C=C Stretch | 1450 - 1605 researchgate.netresearchgate.net |
| Aromatic Ring | C-H Stretch | > 3000 rdd.edu.iq |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound and its derivatives. These compounds typically exhibit two main absorption bands. uobaghdad.edu.iqijrpr.com An intense absorption band at a lower wavelength (e.g., ~208-243 nm) is generally assigned to a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system of the benzoxadiazole moiety. uobaghdad.edu.iq A second, often less intense, band at a higher wavelength can be attributed to an n→π* transition, which involves the promotion of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to a π* antibonding orbital. uobaghdad.edu.iq
The position of the maximum absorption (λₘₐₓ) is sensitive to both the solvent polarity and the electronic nature of substituents on the aromatic ring. nih.gov Electron-donating or electron-withdrawing groups can shift the λₘₐₓ to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively, by altering the energy gap between the molecular orbitals. nahrainuniv.edu.iq
Interactive Table: UV-Vis Absorption Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | λₘₐₓ (nm) | Electronic Transition | Reference |
| 1,3,4-Oxadiazole derivative based on 4-amino benzoic acid | 227, 208 | n→π, π→π | uobaghdad.edu.iq |
| Schiff base derivative of 1,3,4-oxadiazole | 243, 208 | n→π, π→π | uobaghdad.edu.iq |
| Fluorophores with 2,1,3-benzoxadiazole unit | ~419 | π→π* | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org
Under electron impact (EI) or electrospray ionization (ESI), the parent molecule is ionized to form a molecular ion ([M]⁺ or [M+H]⁺), which can then undergo fragmentation. rdd.edu.iq The fragmentation pattern is a unique fingerprint of the molecule's structure. For benzaldehyde-containing compounds, common fragmentation pathways include the loss of a hydrogen radical to form the stable [M-1]⁺ benzoyl cation, or the loss of the entire aldehyde group (CHO) as a radical, resulting in an [M-29]⁺ ion. docbrown.info The 1,3,4-oxadiazole ring itself can undergo characteristic cleavage. A typical fragmentation involves the retro-Diels-Alder (RCA) type cleavage of the heterocyclic ring. researchgate.net Analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of both the substituted phenyl ring and the oxadiazole moiety. researchgate.net
Interactive Table: Common Mass Spectral Fragments for Benzaldehyde (B42025) and Oxadiazole Derivatives
| m/z Value | Ion Structure/Lost Fragment | Description | Reference |
| [M]⁺ | Molecular Ion | Ionized parent molecule | docbrown.info |
| [M+H]⁺ | Protonated Molecular Ion | Common in ESI-MS | rdd.edu.iq |
| [M-1]⁺ | [M-H]⁺ | Loss of a hydrogen radical, often from the aldehyde, forming a stable acylium ion. | docbrown.info |
| [M-28]⁺ | [M-CO]⁺ | Loss of carbon monoxide from the acylium ion. | docbrown.info |
| [M-29]⁺ | [M-CHO]⁺ | Loss of the formyl radical. | docbrown.info |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond to the oxadiazole ring. | docbrown.info |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl cation. | docbrown.info |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. rrpharmacology.ru Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing definitive evidence for the chemical structure of a compound.
In the characterization of this compound derivatives, HRMS is employed to confirm the successful synthesis of the target molecule. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed structure, researchers can validate the molecular formula. For instance, the formation of various 2-alkyl-5-phenyl-1,3,4-oxadiazole derivatives has been confirmed using HRMS analysis. nih.gov The spectra often show the protonated molecular ion [M+H]⁺, which is then used for the elemental composition determination. mdpi.com
The data obtained from HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). This level of certainty is essential for the registration of new chemical entities and for publications in peer-reviewed scientific journals. ijfmr.com
Table 1: Representative HRMS Data for 1,3,4-Oxadiazole Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | C₂₃H₃₇N₃O | 372.3015 | 372.3009 | mdpi.com |
This table is interactive. Click on headers to sort.
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. researchgate.net This method is a cornerstone for verifying the empirical formula of a newly synthesized substance and serves as a reliable indicator of its purity. nih.govoiccpress.com
The procedure involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these amounts, the percentage of each element in the original sample is calculated.
For derivatives of this compound, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular formula. researchgate.net A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structure and indicates a high degree of purity. mdpi.com This confirmation is a standard requirement for the structural elucidation of novel compounds. researchgate.netacs.org
Table 2: Elemental Analysis Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound Structure | Molecular Formula | Analysis | Calculated % | Found % | Reference |
|---|---|---|---|---|---|
| 2-(5-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-bromophenyl)ethanone | C₂₀H₁₃BrClN₃O₂S₂ | C | 47.40 | 47.31 | mdpi.com |
| H | 2.59 | 2.57 | mdpi.com | ||
| N | 8.29 | 8.92 | mdpi.com | ||
| 2-(2,3-dihydro-1,4-benzodioxane-2-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | C₁₇H₁₁BrN₂O₃ | C | 53.50 | 53.45 | researchgate.net |
| H | 3.09 | 3.08 | researchgate.net | ||
| N | 7.80 | 7.84 | researchgate.net | ||
| A 1,3,4-oxadiazole derivative | C₁₂H₇N₃O₃S | C | 43.04 | 43.01 | researchgate.net |
| H | 2.24 | 2.20 | researchgate.net |
This table is interactive. Click on headers to sort.
Applications and Emerging Research Areas of 4 1,3,4 Oxadiazol 2 Yl Benzaldehyde Analogs
Contributions to Material Science
The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes its derivatives, including analogs of 4-(1,3,4-oxadiazol-2-yl)benzaldehyde, highly sought after for applications in material science. beilstein-journals.orgresearchgate.net These compounds are integral to the development of high-performance materials due to their excellent thermal stability and photoluminescence quantum yields. researchgate.netrsc.org
Derivatives of 1,3,4-oxadiazole are widely recognized for their electron-transporting capabilities, a crucial property for the fabrication of efficient Organic Light-Emitting Diodes (OLEDs). rsc.orgelsevierpure.com Analogs of this compound are incorporated into OLED device structures to facilitate the injection and transport of electrons, leading to improved device performance.
Researchers have synthesized various 2,5-diaryl-1,3,4-oxadiazoles that serve as effective electron transporters in OLEDs. For instance, a bilayer heterojunction device using 2,2'-(2,5-thiophenediyl)bis(5-(4-methyl)phenyl-1,3,4-oxadiazole) (T-OXD) as the electron-transporting layer exhibited a significant enhancement in luminous efficiency. iphy.ac.cn In another study, new derivatives of carbazole (B46965) and diphenyl imidazole (B134444) were tested as fluorescent emitters, with one device showing a maximum external quantum efficiency of 1.1% for deep-blue emission. mdpi.com
Furthermore, blending emissive polymers like poly[2-(2-ethylhexyloxy)-5-methoxy-1,4-phenylenevinylene] (MEH-PPV) with electron-transporting oxadiazole derivatives has been shown to greatly enhance the external quantum efficiencies of single-layer OLEDs. researchgate.net For example, an ITO/PEDOT:PSS/MEH-PPV:7 (30:70% by weight)/Al device demonstrated an external quantum efficiency (EQE) of 0.5% and a luminous efficiency of 0.93 cd A⁻¹ at 9.5 V. researchgate.net The use of ultrastable glass layers in the fabrication of OLEDs with phosphorescent emitters has also led to a more than 15% enhancement in both external quantum efficiencies and device lifetimes. nih.gov
Below is a table summarizing the performance of some OLEDs incorporating 1,3,4-oxadiazole derivatives.
| Compound/Device Structure | Role of Oxadiazole Derivative | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Emission Color |
| PDP/T-OXD | Electron-Transporting Layer | - | - | Enhanced by 10⁴ times | Green (500 nm) |
| ITO/PEDOT:PSS/MEH-PPV:7/Al | Electron-Transporting Material | >100 | 0.5 | 0.93 | - |
| Device with carbazole and diphenyl imidazole derivative emitter | Emitter | - | 1.1 | 0.8 | Deep-Blue |
| Device with emitter having oxadiazole and triphenylamine (B166846) units | Emitter | >19,000 | ~4 | - | Blue-Green |
The rigid, linear structure of the 1,3,4-oxadiazole ring makes it a valuable component in the design of liquid crystalline materials. rsc.org Incorporating this heterocycle into the core of a molecule can induce or enhance mesomorphic properties, leading to the formation of various liquid crystal phases such as nematic and smectic phases. tandfonline.comaip.org The thermal stability of the oxadiazole ring also contributes to the development of robust liquid crystal materials. rsc.org
A study on 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes revealed that while hydrocarbon-terminated derivatives were non-mesomorphic, their fluorinated counterparts exhibited monotropic liquid crystal phases. beilstein-journals.orgnih.gov Another series of stilbene-containing 1,3,4-oxadiazole compounds all displayed enantiotropic liquid crystal behaviors, with the nature of the terminal groups influencing the type of mesophase observed (e.g., Smectic A, Smectic C, and Nematic phases). tandfonline.com For example, electron-withdrawing groups like cyano and fluoro tended to favor the smectic A phase, while electron-donating groups like methyl and methoxy (B1213986) facilitated the formation of both smectic and nematic phases. tandfonline.com
The following table presents the mesomorphic properties of some 1,3,4-oxadiazole-based liquid crystals.
| Compound Series | Terminal Groups | Mesophase Type(s) Observed | Phase Transition Temperatures (°C) |
| 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes with fluorinated tails | Perfluoroalkyl | Monotropic Smectic A | 91.6 - 98.9 (Cooling) |
| Stilbene-containing 1,3,4-oxadiazoles | Cyano, Fluoro | Smectic A | Wide temperature range |
| Stilbene-containing 1,3,4-oxadiazoles | Methyl, Methoxy, Decyloxy | Smectic A, Smectic C, Nematic | Wide temperature range |
| Schiff's base containing 1,3,4-oxadiazole | Varies (alkyloxy chains) | Nematic, Smectic | Varies with chain length |
Poly(vinyl chloride) (PVC) is a widely used polymer that is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl). nih.gov Aromatic 1,3,4-oxadiazole derivatives have been investigated as effective thermal stabilizers for rigid PVC. scispace.com These compounds can improve the thermal stability of PVC by various mechanisms, including the scavenging of HCl.
The efficiency of these stabilizers is influenced by the number of 1,3,4-oxadiazole rings and the presence of electron-donating substituents on the phenyl ring. Studies have shown that organic-based stabilizers (OBS) can enhance the degradation temperature of PVC. For instance, the initial decomposition temperature of PVC was increased from 276 °C to 297 °C with the addition of an OBS. mdpi.com In another study, a tannin-Ca complex as a bio-based thermal stabilizer increased the initial degradation temperature of PVC to 280°C, compared to 255°C for PVC with a commercial stabilizer. scirp.org The stabilization is attributed to the ability of the oxadiazole derivatives to replace labile chlorine atoms on the PVC chains with more stable groups.
The table below compares the thermal stability of PVC with and without 1,3,4-oxadiazole-based stabilizers.
| Stabilizer Type | Concentration (phr) | Initial Decomposition Temperature (°C) | Temperature at Max. Degradation Rate (°C) |
| None (Pure PVC) | 0 | 276 | - |
| Organic Based Stabilizer (OBS) | - | 297 | - |
| Tannin-Ca complex | 1, 2, or 3 | 280 | 310 |
| Commercial Stabilizer | 2 | 255 | 293 |
The 1,3,4-oxadiazole moiety has been incorporated into various polymer backbones to create materials with enhanced thermal stability and specific electronic properties. jocpr.comacs.org The synthesis of polymaleimides with pendant 1,3,4-oxadiazole groups has been reported, with the expectation that the combination of imide and oxadiazole rings would result in polymers with high thermal stability. jocpr.com
Poly(fluorene)s containing dendritic wedges with peripheral 1,3,4-oxadiazole functional groups have also been synthesized. acs.org These polymers exhibited good thermal stability, with decomposition temperatures for 5% weight loss exceeding 370 °C. The dendritic side chains also played a role in the photoluminescent properties of the polymers, with larger dendritic groups suppressing aggregation of the poly(fluorene) backbone and leading to pure blue emission. acs.org
Potential in Agricultural Chemistry
The biological activity of 1,3,4-oxadiazole derivatives has led to their exploration in agricultural chemistry, particularly as active ingredients in pesticides. mdpi.comresearchgate.net These compounds have shown promise as herbicides, insecticides, and fungicides.
Several studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole analogs for their herbicidal properties. mdpi.comresearchgate.net These compounds have demonstrated efficacy against a range of common weeds.
For example, combining a 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines has been shown to be effective against weeds such as Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com In another study, novel tetrahydrophthalimide derivatives containing an oxadiazole moiety exhibited significant herbicidal activity against broadleaf weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea. acs.org Specifically, compound B11 from this series showed over 90% inhibition of these weeds at concentrations as low as 9.375 g a.i./ha. acs.org
The herbicidal activity of some 1,3,4-oxadiazole derivatives is summarized in the table below.
| Compound/Derivative Class | Target Weeds | Activity Level/Concentration |
| 1,3,4-Oxadiazole with 3,5-dihalophenoxypyridines | Echinochloa cruss-galli, Avena fatua, Sorghum halepense | Effective herbicidal activity |
| Tetrahydrophthalimide derivatives with oxadiazole moiety (e.g., B11) | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 g a.i./ha |
| 5-chloro-3-fluoro-2-phenoxypyridine with 1,3,4-oxadiazole | Echinochloa cruss-galli, Avena fatua, Sorghum halepense | Potential herbicidal activity against gramineous weeds |
Insecticidal Activity Investigations
The 1,3,4-oxadiazole moiety is a key structural component in the development of new insecticidal agents. researchgate.net Research has demonstrated that derivatives incorporating this heterocycle exhibit potent activity against a range of agricultural pests.
Studies on novel steroidal derivatives featuring a substituted 1,3,4-oxadiazole ring have shown significant insecticidal effects against several aphid species. acs.orgacs.org Many of these compounds displayed strong activity against Eriosoma lanigerum (woolly apple aphid), Myzus persicae (green peach aphid), and Aphis citricola (spirea aphid). acs.org For instance, specific compounds within this class recorded LC50 values of 27.6 μg/mL and 30.4 μg/mL against E. lanigerum. acs.orgacs.org Further investigations into the mechanism of action suggest that these derivatives may disrupt the midgut cells of the insects by damaging mitochondria and nuclear membranes. acs.org Field trials have also indicated that the efficacy of some of these compounds is comparable to commercial insecticides like chlorpyrifos (B1668852) and thiamethoxam. acs.org
In another line of research, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) and polymethyl methacrylate (B99206) have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these modified compounds demonstrated notable insecticidal activity against the fourth-instar larvae of this pest. nih.gov Furthermore, pyridylpyrazole-4-carboxamides that contain a 1,3,4-oxadiazole ring have been evaluated for their effectiveness against the diamondback moth (Plutella xylostella). researchgate.net One particular compound in this series showed 67% activity at a concentration of 100 μg/mL. researchgate.net
The following table summarizes the insecticidal activity of selected 1,3,4-oxadiazole analogs against various insect pests.
| Compound Type | Target Pest | Activity Metric | Result |
| Steroidal 1,3,4-Oxadiazole | Eriosoma lanigerum | LC50 | 27.6 µg/mL |
| Steroidal 1,3,4-Oxadiazole | Eriosoma lanigerum | LC50 | 30.4 µg/mL |
| Pyridylpyrazole-4-carboxamide containing 1,3,4-Oxadiazole | Plutella xylostella | % Activity (at 100 µg/mL) | 67% |
Fungicidal Property Research
Analogs of this compound are also prominent in the search for new antifungal agents, with applications in both medicine and agriculture. The 1,3,4-oxadiazole scaffold is present in numerous compounds designed to combat fungal pathogens. asianpubs.orgresearchgate.net
One study highlighted a 1,3,4-oxadiazole derivative, designated LMM6, which demonstrated high efficacy against several clinical isolates of Candida albicans, a common cause of nosocomial bloodstream infections. mdpi.com This compound exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL and displayed a fungicidal, rather than fungistatic, profile. mdpi.com The presence of a 4-fluorophenyl group was found to be crucial for its fungicidal effect. mdpi.com LMM6 also showed synergistic effects when combined with existing antifungal drugs like amphotericin B and caspofungin. mdpi.com
In the agricultural sector, various 1,3,4-oxadiazole derivatives have been synthesized and tested against plant pathogenic fungi that cause diseases in crops like maize. nih.govfrontiersin.org These compounds were evaluated against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Many of the synthesized derivatives showed positive antifungal activities. nih.gov One compound, in particular, demonstrated superior inhibitory activity against all three tested fungi, with an EC50 value of 32.25 μg/mL against E. turcicum, which was significantly better than the positive control, carbendazim (B180503) (EC50 of 102.83 μg/mL). nih.govfrontiersin.org Other research has focused on 5-substituted 1,3,4-oxadiazole-2-thiols, which were tested against fungal strains including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, with some compounds showing significant activity. asianpubs.org
The table below presents the fungicidal activity of representative 1,3,4-oxadiazole analogs.
| Compound Type | Target Fungus | Activity Metric | Result |
| 1,3,4-Oxadiazole derivative (LMM6) | Candida albicans | MIC | 8 - 32 µg/mL |
| 1,3,4-Oxadiazole derivative (5k) | Exserohilum turcicum | EC50 | 32.25 µg/mL |
| Carbendazim (Control) | Exserohilum turcicum | EC50 | 102.83 µg/mL |
| 1,3,4-Oxadiazole derivative (4k) | Gibberella zeae | Inhibition Rate (at 50 µg/mL) | 70.46% |
Strategic Role in Medicinal Chemistry Research (In Vitro and Mechanistic Focus)
In medicinal chemistry, the 1,3,4-oxadiazole ring serves as a versatile and strategic component in drug design, primarily due to its favorable physicochemical and metabolic properties.
Bio-isosteric Replacement Strategies for Carbonyl-Containing Groups
The 1,3,4-oxadiazole ring is widely recognized as a bioisostere for carboxylic acids, carboxamides, and esters. nih.govnih.gov Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or a better pharmacokinetic profile. The 1,3,4-oxadiazole moiety is particularly useful in this regard because it is a thermally stable, neutral aromatic molecule capable of forming hydrogen bonds. nih.gov Its resistance to hydrolysis makes it a suitable replacement for more labile ester and amide groups. scispace.com This substitution can lead to enhanced metabolic stability and improved tissue permeability, which are desirable characteristics in drug candidates. nih.gov This strategy has been employed in the development of drugs targeting a variety of diseases. nih.govmdpi.com
In Vitro Biological Activity Studies
Derivatives based on the 1,3,4-oxadiazole scaffold have been extensively studied as inhibitors of various enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibition: Several studies have focused on 1,3,4-oxadiazole derivatives as inhibitors of carbonic anhydrases, a family of enzymes involved in processes like pH regulation and linked to diseases such as glaucoma and cancer. acs.orgnih.gov Research on N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids has led to the identification of selective inhibitors for the tumor-associated isoform hCA XII. acs.org In another study, a series of 17 different 1,3,4-oxadiazole analogs were synthesized and evaluated for their CA inhibitory potential. One compound, a 3-pyridine substituted analog, emerged as a highly potent inhibitor with an IC50 value of 0.1 µM, which was 11 times more active than the standard drug acetazolamide (B1664987) (IC50 of 1.1 µM). nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for this potent compound. nih.gov
Cyclooxygenase (COX) Inhibition: The 1,3,4-oxadiazole ring is also a key feature in the design of cyclooxygenase inhibitors, which are important anti-inflammatory agents. Researchers have synthesized series of 1,3,4-oxadiazole derivatives and evaluated their ability to inhibit COX-1 and COX-2 enzymes. nih.gov One study reported novel compounds with potent COX-2 inhibitory activity (IC50 values ranging from 0.04 to 0.14 µM) and high selectivity over COX-1, comparable to the reference drug celecoxib (B62257) (COX-2 IC50 = 0.045 µM). nih.gov Another investigation of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone found that the compounds inhibited the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.com
The following table summarizes the enzyme inhibitory activities of selected 1,3,4-oxadiazole derivatives.
| Compound Type | Target Enzyme | Activity Metric | Result | Reference Drug | Result (Reference) |
| 3-Pyridine substituted 1,3,4-Oxadiazole | Carbonic Anhydrase | IC50 | 0.1 µM | Acetazolamide | 1.1 µM |
| 1,3,4-Oxadiazole derivative | COX-2 | IC50 | 0.04 - 0.14 µM | Celecoxib | 0.045 µM |
Many 1,3,4-oxadiazole derivatives have been reported to possess significant antioxidant properties, often evaluated through their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.orgscispace.comnih.gov
The antioxidant potential stems from the ability of these compounds to donate a hydrogen atom, and the resulting radical is stabilized by resonance across the aromatic and 1,3,4-oxadiazole rings. scispace.comnih.gov Studies on 1,3,4-oxadiazoles derived from phenolic acids showed that they had better DPPH scavenging activity than their diacylhydrazine precursors. rsc.orgscispace.com In a series of coumarin-tethered 1,3,4-oxadiazole analogs, several compounds displayed promising radical scavenging activities, with one compound showing an IC50 value of 17.19 µM, which was more potent than the standard antioxidant ascorbic acid (IC50 = 23.80 µM). ias.ac.in Similarly, another investigation of 1,3,4-oxadiazole derivatives found a compound that exhibited 89.90% inhibition of the DPPH radical at a concentration of 80 µg/mL, displaying higher antioxidant activity than the standard L-ascorbic acid in some assays. nih.gov A separate study on flurbiprofen-containing 1,3,4-oxadiazole derivatives identified a compound with an IC50 value of 25.35 µg/mL in the DPPH assay, compared to 6.13 µg/mL for ascorbic acid. nih.gov
The table below highlights the DPPH radical scavenging activity of various 1,3,4-oxadiazole analogs.
| Compound Type | Antioxidant Activity (DPPH) | Standard |
| IC50 Value | IC50 Value | |
| Coumarin-tethered 1,3,4-Oxadiazole (7i) | 17.19 µM | Ascorbic Acid (23.80 µM) |
| 1,3,4-Oxadiazole from phenolic acid (7d) | 13.59 µM | Ascorbic Acid (38.78 µM) |
| Flurbiprofen-containing 1,3,4-Oxadiazole (Ox-6f) | 25.35 µg/mL | Ascorbic Acid (6.13 µg/mL) |
In Vitro Antimicrobial (Antibacterial, Antifungal) Investigations
Analogs of this compound are a subject of extensive research due to their significant potential as antimicrobial agents. In vitro studies have consistently demonstrated their efficacy against a wide spectrum of pathogenic bacteria and fungi.
A series of synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antibacterial activity against various strains. For instance, certain N-phenyl-2-((5-phenyl-1,3,4-oxadiazole-2-yl)sulfanyl) acetamide (B32628) compounds demonstrated notable antibacterial action when compared to the standard drug ampicillin. ijptjournal.com Specifically, compounds with chloro-, nitro-, and amino- moieties on the side benzene (B151609) rings showed good activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. ijptjournal.com One study highlighted that a compound with a methoxyphenyl group displayed powerful antibacterial activity against S. aureus, S. epidermidis, and A. baumannii. goums.ac.ir Another study revealed that N-(1,3,4-oxadiazol-2-yl)benzamides are effective against drug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL. nih.gov Furthermore, piperazinomethyl derivatives of 1,3,4-oxadiazole-2(3H)-thiones have shown broad-spectrum antibacterial activities with MIC values between 0.5 and 8 μg/mL. mdpi.com
In the realm of antifungal research, 1,3,4-oxadiazole analogs have also shown considerable promise. Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were reported to be effective against Candida albicans with a MIC of 32 μg/ml. frontiersin.org Another study found that certain 1,3,4-oxadiazole derivatives exhibited potent antifungal activity against C. albicans, C. glabrata, and C. tropicalis at a MIC of 200 µg/ml, with excellent zone of inhibition measurements of 17-21 nm. nih.gov Research has also been conducted on the antifungal activity of these analogs against plant pathogenic fungi. A series of 1,3,4-oxadiazole derivatives were tested against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum, with several compounds showing significant antifungal activities. nih.gov For example, compounds 4k, 5e, and 5k had EC50 values of 50.48, 47.56, and 32.25 μg/ml, respectively, against E. turcicum, which were lower than the positive control, carbendazim. nih.gov
Table 1: In Vitro Antibacterial Activity of this compound Analogs
| Compound/Analog | Bacterial Strain(s) | Activity/Measurement | Reference |
| N-Phenyl-2-((5-phenyl-1,3,4-oxadiazole-2-yl)sulfanyl) acetamide derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Good antibacterial activity | ijptjournal.com |
| (Z)-N-(2-(4-methoxyphenyl)-1-(5-(hydroxyl (pyridin-2-yl) methyl)-1, 3, 4-oxadiazol-2-yl) vinyl) acetamide (4d) | S. aureus, S. epidermidis, A. baumannii | Powerful antibacterial activity | goums.ac.ir |
| N-(1,3,4-oxadiazol-2-yl)benzamide HSGN-94 | Drug-resistant Gram-positive bacteria | MIC: 0.25-2 μg/mL | nih.gov |
| Piperazinomethyl derivatives 5c and 5d | Gram-positive and Gram-negative bacteria | MIC: 0.5–8 μg/mL | mdpi.com |
| 1,3,4-oxadiazole derivative 13 | Multidrug-resistant Staphylococcus aureus | 16- to 32-fold increase in activity compared to parent compound | nih.gov |
Table 2: In Vitro Antifungal Activity of this compound Analogs
| Compound/Analog | Fungal Strain(s) | Activity/Measurement | Reference |
| LMM5 and LMM11 | Candida albicans | MIC: 32 μg/ml | frontiersin.org |
| Analogs 3g, 3i, and 3m | C. albicans, C. glabrata, C. tropicalis | MIC: 200 µg/ml; Zone of Inhibition: 17-21 nm | nih.gov |
| Compound 4k | Exserohilum turcicum | EC50: 50.48 μg/ml | nih.gov |
| Compound 5e | Exserohilum turcicum | EC50: 47.56 μg/ml | nih.gov |
| Compound 5k | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | Inhibition rates of 50.93%, 59.23%, and 70.56% respectively at 50 μg/ml | nih.gov |
| Compound 4f | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | EC50: 12.68, 29.97, 29.14, and 8.81 μg/mL, respectively | mdpi.com |
In Vitro Antiproliferative and Cytotoxic Activity on Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT-116, HeLa, C6)
The antiproliferative and cytotoxic effects of this compound analogs have been extensively investigated against a variety of human cancer cell lines. These studies have revealed that the 1,3,4-oxadiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.
Numerous studies have reported the cytotoxic activity of these analogs against breast cancer cell lines, particularly MCF-7. For instance, a series of benzimidazole (B57391) derivatives of 1,3,4-oxadiazole showed stronger cytotoxic effects on MCF-7 cells than the reference compound, 5-fluorouracil. nih.gov Another study found that a naproxen-based 1,3,4-oxadiazole derivative was the most potent compound against MCF-7 cells. researchgate.net Similarly, a 5-fluorocytosine-1,3,4-oxadiazole hybrid, compound 5g, was most potent against MCF-7 cell lines with an IC50 value of 21.3 ± 2.18 µM. nih.gov
The cytotoxic potential of these compounds has also been demonstrated against other cancer cell lines. One study reported that a phthalazine (B143731) derivative (compound 4f) exhibited notable cytotoxicity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cells with IC50 values of 3.97 μM, 4.83 μM, and 4.58 μM, respectively. nih.gov Furthermore, some benzimidazole-oxadiazole derivatives exhibited potent selective cytotoxic activities against various tested cancer cell lines including HeLa (cervical cancer), MCF7, A549 (lung cancer), HepG2, and C6 (glioma). researchgate.net However, it is noteworthy that in one study, a series of 12 compounds showed no activity against MCF-7, A549, HCT116, or HeLa cell lines, but were significantly effective against SH-SY5Y (neuroblastoma) and C6 cell lines. researchgate.net
Table 3: In Vitro Antiproliferative and Cytotoxic Activity of this compound Analogs on Cancer Cell Lines
| Compound/Analog | Cancer Cell Line(s) | Activity/Measurement (IC50) | Reference |
| Benzimidazole derivatives of 1,3,4-oxadiazole (Compounds 5 and 6) | MCF-7 (breast) | Stronger cytotoxic effect than 5-fluorouracil | nih.gov |
| Naproxen based 1,3,4-oxadiazole derivative (Compound 15) | MCF-7 (breast), HepG2 (liver) | Potent activity; IC50 of 1.62 μg/mL against HepG2 | researchgate.net |
| Phthalazine derivative (Compound 4f) | HepG2 (liver), HCT-116 (colon), MCF-7 (breast) | 3.97 μM, 4.83 μM, 4.58 μM | nih.gov |
| Benzimidazole-oxadiazole derivatives (5a, 5b, 5d, 5e, 5k, 5l, 5n, 5o) | HeLa (cervical), MCF7 (breast), A549 (lung), HepG2 (liver), C6 (glioma) | Potent selective cytotoxic activities | researchgate.net |
| 5-fluorocytosine-1,3,4-oxadiazole hybrid (Compound 5g) | MCF-7 (breast) | 21.3 ± 2.18 µM | nih.gov |
| 5-fluorocytosine-1,3,4-oxadiazole hybrid (Compound 5e) | HT-1080 (fibrosarcoma) | 19.56 µM | nih.gov |
| N-Mannich bases (4l, 5a, 5c, 5d) | PC3 (prostate), HCT-116 (colon), HePG-2 (liver), HeLa (cervical), MCF7 (breast) | Optimum anti-proliferative activity | mdpi.com |
Mechanistic Studies of Molecular Interaction with Biological Targets
To understand the basis of their biological activities, mechanistic studies, including molecular docking, have been conducted on this compound analogs. These studies aim to elucidate the interactions of these compounds with their biological targets at a molecular level.
A significant body of research has focused on the interaction of these analogs with enzymes crucial for microbial survival and cancer progression. For instance, molecular docking studies have suggested that the antifungal mechanism of some 1,3,4-oxadiazole derivatives may be related to the inhibition of the sterol 4α-demethylase (CYP51 enzyme). mdpi.comnih.gov In the context of antibacterial activity, one probable mechanism of action is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in fatty acid synthesis. nih.gov Another study on an oxadiazole-containing antibiotic, HSGN-94, indicated its mechanism involves the inhibition of lipoteichoic acid (LTA) biosynthesis in S. aureus. nih.gov
In the area of anticancer research, molecular docking studies have been instrumental in identifying potential protein targets. Several studies have shown that 1,3,4-oxadiazole derivatives can act as inhibitors of key kinases involved in cancer cell signaling. For example, some analogs have been identified as epidermal growth factor receptor (EGFR) inhibitors, with docking studies confirming their binding to the ATP binding site of EGFR. nih.govekb.eg Similarly, other derivatives have been investigated as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in angiogenesis. nih.gov Molecular docking simulations have also been used to explain the possible binding mechanism between 1,3,4-oxadiazole inhibitors and succinate (B1194679) dehydrogenase (SDH), a key enzyme in the Krebs cycle and electron transport chain. nih.gov These studies often reveal that the compounds bind to amino acid residues in the active site of the target protein through hydrophobic interactions and hydrogen bonds. nih.govmdpi.com
Future Research Directions and Challenges in 4 1,3,4 Oxadiazol 2 Yl Benzaldehyde Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, including 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde, has been the reliance on conventional methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.netnih.gov The future of synthesizing these compounds lies in the adoption of green chemistry principles.
Key research directions include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions. mdpi.com
Catalyst-Free and Green Catalyst-Mediated Reactions: The development of reactions that proceed without a catalyst or utilize non-toxic, renewable catalysts is a major goal to minimize environmental impact. researchgate.netnih.gov
Alternative Energy Sources: Exploring techniques like electrochemical synthesis and photosynthesis offers novel, energy-efficient pathways to the oxadiazole ring. nih.gov
Green Solvents: Replacing hazardous organic solvents with water, ethanol, or other environmentally benign alternatives is crucial for sustainable synthesis. nih.gov
| Methodology | Traditional Approach | Sustainable/Future Direction | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, sonication, photoredox catalysis | Reduced reaction time, lower energy consumption, milder conditions. researchgate.netmdpi.com |
| Solvents | Hazardous organic solvents (e.g., DMF, DMSO) | Green solvents (water, ethanol), solvent-free (grinding) | Reduced environmental impact and toxicity. nih.govopenmedicinalchemistryjournal.com |
| Reagents/Catalysts | Strong dehydrating agents (POCl₃, P₂O₅), toxic catalysts | Catalyst-free methods, non-toxic catalysts, biocatalysts | Improved safety, reduced waste, potential for reusability. researchgate.netnih.gov |
| Overall Process | Multi-step, significant waste generation | One-pot synthesis, high atom economy | Increased efficiency, cost-effectiveness, and ease of purification. nih.govmdpi.com |
Advanced Design Principles for Tailored Molecular Properties
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding. nih.gov Advanced molecular design will focus on leveraging the this compound structure to create derivatives with precisely tailored electronic, optical, and biological properties. A key challenge is to move beyond trial-and-error approaches to a more rational design paradigm.
Future design principles will likely involve:
Bioisosteric Replacement: Using the 1,3,4-oxadiazole ring as a bioisostere for other functional groups like esters and amides to enhance pharmacological profiles. researchgate.net
Hybrid Molecule Design: Covalently linking the this compound moiety with other known pharmacophores to create hybrid compounds with potentially synergistic or novel biological activities. nih.goveurekaselect.com
Modulation of Electronic Properties: Systematically altering substituents on both the benzaldehyde (B42025) and oxadiazole rings to fine-tune properties like luminescence for applications in materials science, such as organic light-emitting diodes (OLEDs). nih.gov
Conformational Control: Designing molecules with specific three-dimensional structures to improve selectivity and affinity for biological targets.
Exploration of Structure-Activity Relationships for Specific Applications
A significant challenge is the comprehensive understanding of the structure-activity relationships (SAR) for derivatives of this compound. While SAR studies exist for various 1,3,4-oxadiazole-containing compounds, a systematic exploration starting from this specific aldehyde is needed to guide the development of potent and selective agents for defined applications. nih.govnih.gov
Future research will need to:
Systematically Modify the Scaffold: Create libraries of derivatives by reacting the aldehyde group and modifying the peripheral phenyl ring to probe the effects of steric and electronic properties on activity.
Target Diverse Biological Systems: Evaluate these libraries against a wide range of biological targets, including enzymes like glycogen (B147801) synthase kinase-3beta (GSK-3β), protein kinases, and various microbial pathogens. nih.govmdpi.com
Elucidate Mechanisms of Action: Move beyond simple activity screening to understand how these molecules interact with their targets at a molecular level.
| Target/Application | Key Structural Feature | Impact on Activity | Reference Compound Example |
|---|---|---|---|
| GSK-3β Inhibition | Substitution pattern on the phenyl ring attached to the oxadiazole | Determines potency and selectivity. | Benzimidazole-oxadiazole derivatives. nih.gov |
| Anticancer (HCT-116, MCF-7) | Presence of a 5-nitrothiophene moiety | Exhibited the most potent activity in a series of benzenesulfonamides. nih.gov | (E)-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide. nih.gov |
| FAAH Inhibition | Inclusion of halogen atoms on the 3-phenyl ring of an oxadiazol-2(3H)-one core | Favorable for inhibitory potency. researchgate.net | 5-phenoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-ones. researchgate.net |
| Antibacterial Activity | Piperazinomethyl group at the N-3 position of an oxadiazole-2(3H)-thione | Displayed broad-spectrum antibacterial activity. nih.gov | 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones. nih.gov |
Integration of Experimental and Computational Approaches
The synergy between experimental synthesis and computational modeling is critical for accelerating the discovery and optimization of new molecules. The primary challenge is to create a seamless feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
Future research will increasingly rely on:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) will be used to calculate and predict the electronic structure, stability, and reactivity of novel derivatives. nih.govresearchgate.net
Molecular Docking: This computational routine helps to predict the preferred binding modes of a ligand to a biological target, providing insights into potential interactions and guiding SAR studies. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of ligand-protein complexes predicted by docking and provide a more dynamic picture of the molecular interactions. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the potency of new, unsynthesized compounds. researchgate.net
Expansion into New Interdisciplinary Fields (e.g., Chemical Biology, Environmental Science)
The versatility of the this compound scaffold presents opportunities for its application in fields beyond traditional medicinal chemistry and materials science. A significant challenge is to identify and validate these new applications.
Potential areas for future expansion include:
Chemical Biology: The aldehyde functionality can be used to develop chemical probes for "tag-and-modify" applications to study biological processes. Derivatives could be designed as fluorescent sensors or as components of activity-based probes for enzyme profiling.
Environmental Science: The known ability of some heterocyclic compounds to act as corrosion inhibitors could be explored for derivatives of this compound. eurekaselect.com Furthermore, their role in creating energy-efficient OLEDs contributes to the field of green materials science. nih.gov
Agriculture: Given that some 1,3,4-oxadiazole derivatives exhibit fungicidal and insecticidal activity, new research could focus on developing novel, effective, and environmentally safer agrochemicals. mdpi.com
By pursuing these research directions, the scientific community can overcome existing challenges and continue to develop the chemistry of this compound, leading to new discoveries and applications that address critical needs in medicine, technology, and environmental stewardship.
Q & A
Basic: What are the established synthetic routes for preparing 4-(1,3,4-oxadiazol-2-yl)benzaldehyde derivatives?
Answer:
The synthesis typically involves cyclization of acylhydrazides or condensation reactions. For example:
- Cyclization approach : Reacting 4-acetamidobenzoic acid derivatives with furan-2-carbohydrazine under reflux in ethanol to form the oxadiazole core, followed by deprotection or functionalization .
- Schiff base formation : Condensing 4-(1,3,4-oxadiazol-2-yl)aniline with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) .
- Ultrasonic irradiation : Green chemistry methods reduce reaction times (e.g., from 6 hours to 30 minutes) for oxadiazole-phthalazinone derivatives compared to conventional reflux .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound derivatives?
Answer:
- NMR spectroscopy : and NMR confirm oxadiazole ring formation (e.g., absence of NH peaks, presence of aromatic protons) and aldehyde functionality (δ ~10 ppm) .
- HPLC : Purity validation (≥95%) and quantification of intermediates/products, as demonstrated in anti-proliferative compound synthesis .
- Mass spectrometry : Exact mass analysis (e.g., 402.039038 Da for fluorinated derivatives) ensures molecular integrity .
Basic: How are biological activities of these derivatives evaluated in preliminary screens?
Answer:
- Anticancer assays : MTT tests against cell lines (e.g., CCRF-CEM) measure % growth inhibition (GI). For example, derivatives with trifluoromethyl groups showed GI up to 68.89% .
- Antioxidant activity : DPPH radical scavenging assays determine IC values (e.g., 15.14 μM for methoxyphenol-substituted oxadiazoles) .
- Antifungal screening : Sterol 14α-demethylase inhibition assays evaluate target specificity, as seen in VNI derivatives .
Advanced: How can reaction conditions be optimized for higher yields or greener synthesis?
Answer:
- Ultrasonic vs. conventional methods : Ultrasonic irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields (85–92%) for phthalazinone derivatives, as shown in Table 1 of .
- Solvent selection : Ethanol is preferred for its balance of polarity and eco-friendliness in Schiff base formation .
- Catalyst screening : Glacial acetic acid enhances imine formation efficiency in condensation reactions .
Advanced: How do structural modifications influence biological activity?
Answer:
- Electron-withdrawing groups : Trifluoromethyl (-CF) substituents enhance anticancer activity by increasing lipophilicity and membrane permeability .
- Heterocyclic extensions : Adding phthalazinone or pyridinyl moieties improves tubulin binding affinity, as shown in molecular docking studies .
- Substituent position : Para-substituted benzaldehydes yield higher activity than ortho/meta derivatives due to steric and electronic effects .
Advanced: What computational strategies validate target interactions?
Answer:
- Molecular docking : AutoDock/Vina simulations predict binding modes to targets like tubulin (e.g., binding energy ≤ -8.5 kcal/mol for trifluoromethyl derivatives) .
- QSAR modeling : Correlate substituent hydrophobicity (logP) with antioxidant IC values to prioritize synthetic targets .
- Crystallography : Co-crystal structures (e.g., with sterol 14α-demethylase) validate key hydrogen bonds and π-π stacking interactions .
Advanced: How to address contradictions in biological data across studies?
Answer:
- Assay standardization : Discrepancies in GI% may arise from cell line variability (e.g., CCRF-CEM vs. MCF-7). Use standardized protocols like NCI-60 screening .
- Dose-response validation : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
- Metabolic stability testing : Assess compound degradation in serum to explain reduced in vivo efficacy compared to in vitro results .
Advanced: What multi-step strategies synthesize complex hybrids (e.g., oxadiazole-phthalazinones)?
Answer:
- Stepwise functionalization : (1) Synthesize 4-(5-mercapto-oxadiazol-2-yl)phthalazin-1(2H)-one, (2) introduce benzaldehyde via nucleophilic substitution or Click chemistry .
- Protecting group tactics : Use acetyl groups to shield amines during cyclization, then deprotect for downstream reactions .
- Microwave-assisted coupling : Accelerate sulfonamide bond formation in hybrid structures (e.g., 30 minutes vs. 12 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
